molecular formula C25H24N2O6S B2598280 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 895648-42-7

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2598280
CAS No.: 895648-42-7
M. Wt: 480.54
InChI Key: NLDNELUIWKNOGF-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzenesulfonyl chloride, and 3,4-dimethoxyaniline. The key steps in the synthesis may include:

    Nitration and Reduction: Nitration of quinoline followed by reduction to form the corresponding amine.

    Sulfonylation: Reaction of the amine with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.

    Coupling Reaction: Coupling of the sulfonylated quinoline with 3,4-dimethoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but differs in the core structure.

    3,4-Dimethoxybenzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the quinoline core.

Uniqueness

3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is unique due to its combination of the quinoline core with both benzenesulfonyl and dimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-30-20-11-10-16(12-21(20)31-2)27-25-18-13-22(32-3)23(33-4)14-19(18)26-15-24(25)34(28,29)17-8-6-5-7-9-17/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDNELUIWKNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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